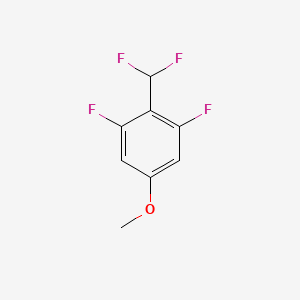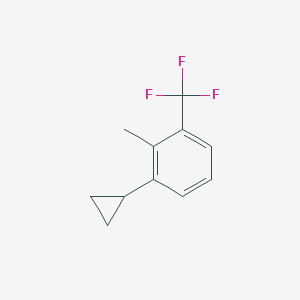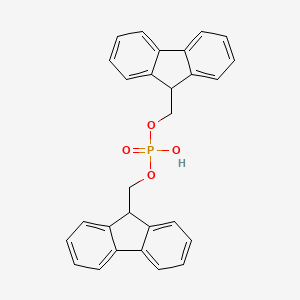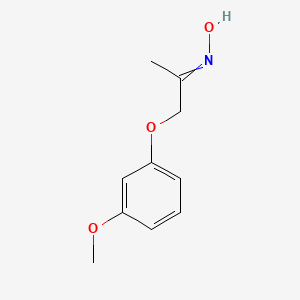![molecular formula C20H27BrFNO6 B13708048 Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708810 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of MFCD32708810 involves several steps, each requiring specific reaction conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
Step 1: The initial step involves the preparation of the core structure of MFCD32708810. This is typically achieved through a series of organic reactions, including condensation and cyclization reactions.
Step 2: The intermediate product from the first step undergoes further functionalization
Step 3: The final step involves purification and crystallization to obtain the pure compound. Techniques such as recrystallization, chromatography, and distillation are commonly used.
Industrial Production Methods
Industrial production of MFCD32708810 is designed to be efficient and scalable. The methods used are optimized for large-scale production, ensuring high yield and purity. Key aspects of industrial production include:
Continuous Flow Synthesis: This method allows for the continuous production of MFCD32708810, reducing reaction times and improving efficiency.
Catalytic Processes: The use of catalysts in various steps of the synthesis helps in increasing the reaction rate and yield.
Automated Systems: Automation in the production process ensures consistency and reduces the risk of human error.
Analyse Chemischer Reaktionen
MFCD32708810 undergoes various chemical reactions, each with specific reagents and conditions. The major types of reactions include:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidized derivatives of MFCD32708810.
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Often performed under inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of MFCD32708810.
Substitution
Reagents: Halogens, alkylating agents, or nucleophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives of MFCD32708810.
Wissenschaftliche Forschungsanwendungen
MFCD32708810 has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Material Science: Incorporated into the design of new materials with unique properties.
Biology
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Cell Biology: Applied in cell imaging and tracking studies.
Medicine
Drug Development: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Manufacturing: Employed in the production of specialty chemicals and advanced materials.
Environmental Science: Applied in the development of environmentally friendly processes and products.
Wirkmechanismus
The mechanism of action of MFCD32708810 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways: Modulates various biochemical pathways, leading to changes in cellular functions.
Eigenschaften
Molekularformel |
C20H27BrFNO6 |
|---|---|
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-bromo-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C20H27BrFNO6/c1-19(2,3)28-17(25)23(18(26)29-20(4,5)6)15(16(24)27-7)10-12-8-9-13(21)11-14(12)22/h8-9,11,15H,10H2,1-7H3 |
InChI-Schlüssel |
IDLKFPRVOSOSNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C(CC1=C(C=C(C=C1)Br)F)C(=O)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


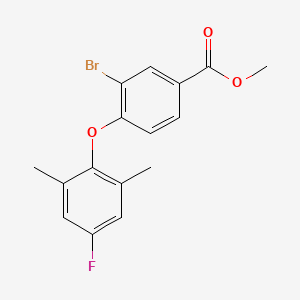
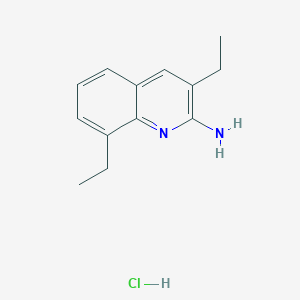
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
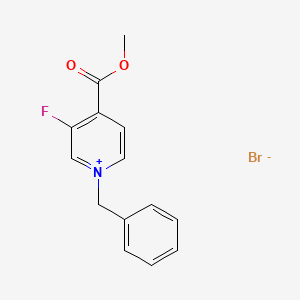

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)
